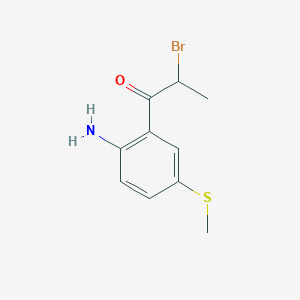
1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, an amino group, and a methylthio group attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-5-(methylthio)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or with amines to form amides.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .
Scientific Research Applications
1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
2-Amino-5-(methylthio)-1,3,4-thiadiazole: This compound also contains an amino and methylthio group but has a different core structure, leading to different chemical properties and applications.
1-(2-Amino-5-(methylthio)phenyl)ethanone:
Biological Activity
1-(2-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of an amino group, a methylthio group, and a bromopropanone moiety in its structure suggests that it may interact with various biological targets, influencing cellular processes and potentially leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H10BrNOS with a molecular weight of approximately 274.18 g/mol. The compound's structure is characterized by:
- Amino Group : Facilitates hydrogen bonding, enhancing interaction with biological macromolecules.
- Methylthio Group : Provides hydrophobic interactions, which may influence binding affinity.
- Bromopropanone Moiety : Contributes to the compound's reactivity, particularly in nucleophilic substitution reactions.
Research indicates that the biological activity of this compound may involve interactions with specific enzymes and receptors. The amino group can engage in hydrogen bonding, while the methylthio group enhances hydrophobic interactions, potentially affecting the compound's binding affinity and specificity towards its targets.
Antiviral Activity
Preliminary studies suggest that this compound exhibits antiviral properties. For example, its analogs have shown effectiveness against various viral proteases, including those involved in alphavirus infections. In vitro assays demonstrated that modifications to the structure can significantly impact antiviral potency .
Antitumor Activity
The compound has also been evaluated for its antitumor activity. Analogous compounds containing similar structural features have been reported to inhibit cancer cell proliferation effectively. For instance, compounds with bromopropanone moieties have been linked to selective cytotoxicity against specific cancer cell lines .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(2-Amino-3-(methylthio)phenyl)-1-bromopropan-2-one | Contains bromine instead of chlorine | Antiviral activity against CHIKV |
| 1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one | Contains a sulfoxide group | Enhanced solubility and potential antitumor effects |
| 1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-one | Contains a sulfone group | Increased polarity and improved binding affinity |
Study on Antiviral Properties
In a study examining the antiviral properties of vinyl sulfone derivatives, it was found that modifications similar to those present in this compound led to significant inhibition of viral replication in cell cultures. Specifically, an analog demonstrated an EC50 value of 40 nM against CHIKV, indicating strong antiviral potential .
Study on Antitumor Effects
Another study focused on the antitumor activity of related compounds revealed that certain analogs exhibited IC50 values lower than those of established chemotherapeutics. The presence of the methylthio group was noted to enhance cytotoxicity against melanoma cells without significant cytotoxicity towards normal cells .
Properties
Molecular Formula |
C10H12BrNOS |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(2-amino-5-methylsulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-6(11)10(13)8-5-7(14-2)3-4-9(8)12/h3-6H,12H2,1-2H3 |
InChI Key |
JOSSHSDKZKYEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)SC)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















